![molecular formula C28H25N5O3 B2749548 N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide CAS No. 1207042-06-5](/img/no-structure.png)

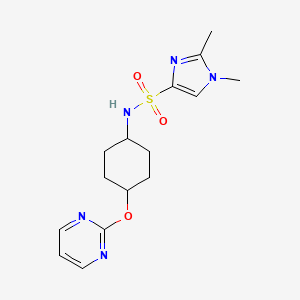

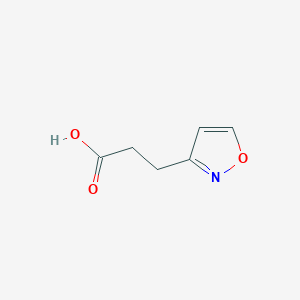

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25N5O3 and its molecular weight is 479.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound's derivatives have been investigated for their potential as anticancer agents. A study detailed the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives, revealing one compound with appreciable cancer cell growth inhibition against eight cancer cell lines, indicating its potential as a new anticancer agent (Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

Research has also explored the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives. These complexes showed significant antioxidant activity, suggesting their potential use in managing oxidative stress-related conditions (Chkirate et al., 2019).

Synthesis of Novel Isoxazolines and Isoxazoles

Another study focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, contributing to the field of organic synthesis with potential applications in drug development and materials science (Rahmouni et al., 2014).

Anti-5-Lipoxygenase Agents

Further research into pyrazolopyrimidines derivatives highlighted their anticancer and anti-5-lipoxygenase activities. Such compounds could be instrumental in the development of new treatments for diseases where the lipoxygenase pathway plays a crucial role (Rahmouni et al., 2016).

Antifolate and Antitumor Activity

The effect of structural modifications on classical 2,4-diaminofuro[2,3-d]pyrimidines was investigated for their antifolate and antitumor activity, providing insights into the design of more effective cancer therapies (Gangjee et al., 2000).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, while the second intermediate is a pyrimidine derivative. The two intermediates are then coupled using standard coupling reagents to form the final product.", "Starting Materials": [ "4-phenylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "furan-2-carboxylic acid", "4-methyl-5-nitropyrimidine", "4-phenylphenylacetic acid", "N,N-dimethylformamide", "triethylamine", "acetic acid", "sodium acetate", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of pyrazole intermediate", "a. Condensation of ethyl acetoacetate with furan-2-carboxylic acid in the presence of sodium acetate and acetic acid to form ethyl 5-(furan-2-yl)pyrazole-3-carboxylate", "b. Reduction of ethyl 5-(furan-2-yl)pyrazole-3-carboxylate with hydrazine hydrate in ethanol to form ethyl 5-(furan-2-yl)pyrazole-3-carboxylate hydrazide", "c. Cyclization of ethyl 5-(furan-2-yl)pyrazole-3-carboxylate hydrazide with triethylamine in N,N-dimethylformamide to form N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]acetamide", "Step 2: Synthesis of pyrimidine intermediate", "a. Reduction of 4-methyl-5-nitropyrimidine with sodium dithionite in water to form 4-methyl-5-aminopyrimidine", "b. Condensation of 4-methyl-5-aminopyrimidine with 4-phenylphenylacetic acid in the presence of triethylamine in N,N-dimethylformamide to form N-(4-phenylphenyl)-4-methyl-5-aminopyrimidine-2-carboxamide", "Step 3: Coupling of intermediates", "a. Coupling of N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]acetamide with N-(4-phenylphenyl)-4-methyl-5-aminopyrimidine-2-carboxamide in the presence of coupling reagents such as N,N-dimethylformamide and triethylamine to form N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide" ] } | |

Número CAS |

1207042-06-5 |

Fórmula molecular |

C28H25N5O3 |

Peso molecular |

479.54 |

Nombre IUPAC |

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |

InChI |

InChI=1S/C28H25N5O3/c1-3-22-18(2)29-28(31-27(22)35)33-25(17-23(32-33)24-10-7-15-36-24)30-26(34)16-19-11-13-21(14-12-19)20-8-5-4-6-9-20/h4-15,17H,3,16H2,1-2H3,(H,30,34)(H,29,31,35) |

Clave InChI |

RNTDFGBCZPQVHG-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749466.png)

![4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine](/img/structure/B2749467.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2749468.png)

![8-[(3-Methoxyphenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2749471.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide](/img/structure/B2749474.png)

![[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2749480.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2749485.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide](/img/structure/B2749486.png)